N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound that belongs to the class of triazine derivatives. It is known for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides, esters, and other carboxylic derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate can then be reacted with benzo[b]thiophene-2-carboxamide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic reaction principles but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide undergoes several types of chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification Reactions: It can react with carboxylic acids and alcohols to form esters.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, alcohols, and bases such as N-methylmorpholine . Typical reaction conditions involve the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic derivatives .
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding carboxylic derivatives . The molecular targets and pathways involved include the formation of an active ester intermediate and the subsequent nucleophilic substitution reaction .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the triazine ring with the benzo[b]thiophene moiety. This unique structure imparts specific reactivity and properties that make it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-21-14-17-12(18-15(19-14)22-2)8-16-13(20)11-7-9-5-3-4-6-10(9)23-11/h3-7H,8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMBBVXGXOWEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.